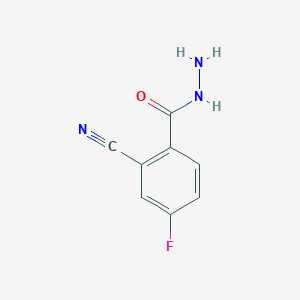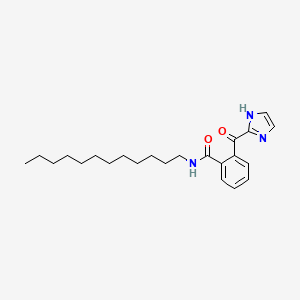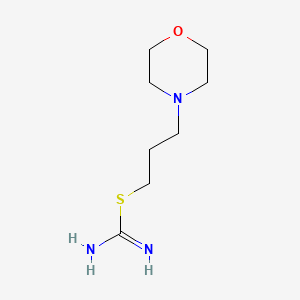
Methyl (3S,4S)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3S,4S)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate is a complex organic compound often used in various chemical and pharmaceutical applications. This compound features a tetrahydropyran ring, which is a common structural motif in many natural products and synthetic molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it particularly useful in peptide synthesis and other organic transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S,4S)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Boc Protecting Group: The Boc group is usually introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3S,4S)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl (3S,4S)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action for Methyl (3S,4S)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate depends on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing an amine group that can participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (3S,4S)-4-amino-tetrahydro-2H-pyran-3-carboxylate: Lacks the Boc protecting group, making it more reactive.
Methyl (3S,4S)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxamide: Contains an amide group instead of an ester, altering its chemical properties.
Uniqueness
Methyl (3S,4S)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under specific conditions. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection are crucial.
Eigenschaften
Molekularformel |
C12H21NO5 |
|---|---|
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
methyl (3S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-9-5-6-17-7-8(9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9+/m1/s1 |
InChI-Schlüssel |
GASHZCKHFILJHJ-BDAKNGLRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CCOC[C@H]1C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCOCC1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12951094.png)






![8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12951154.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B12951157.png)

![Benzoic acid, 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]-](/img/structure/B12951162.png)

![N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12951165.png)
